molecular formula C17H15Cl2NO5S B3127131 Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfonyl}benzenecarboxylate CAS No. 338400-68-3

Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfonyl}benzenecarboxylate

Cat. No. B3127131
CAS RN: 338400-68-3
M. Wt: 416.3 g/mol
InChI Key: HJDOQQSRHOKFTE-HKWRFOASSA-N
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Description

“Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfonyl}benzenecarboxylate” is a chemical compound with the CAS Number: 338391-92-7 . It has a molecular weight of 384.28 . The compound is in liquid form .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula: C17H15Cl2NO3S . The InChI Code for this compound is 1S/C17H15Cl2NO3S/c1-22-17 (21)13-5-3-4-6-16 (13)24-10-15 (20-23-2)12-8-7-11 (18)9-14 (12)19/h3-10,20H,1-2H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 384.28 . It is in liquid form . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available sources.

Scientific Research Applications

Chemical Synthesis and Modification

  • Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfonyl}benzenecarboxylate is used in chemical synthesis. For instance, it cyclizes in the presence of bases to form 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, independent of the base's strength (Ukrainets et al., 2014).

Role in Hypoglycemic Activity

  • The compound's derivatives, such as p-[2-(5-chloro-2-methoxy-benzamido)ethyl]benzoic acid, exhibit hypoglycemic activity by binding at insulin-releasing receptor sites of pancreatic beta cells (Brown & Foubister, 1984).

Interaction with Other Chemicals

  • In studies involving methylation of chlorimuron-ethyl, a herbicide, the compound formed a major product along with other minor products, demonstrating its reactivity in chemical interactions (Choudhury & Dureja, 1996).

Industrial Synthesis Applications

  • The compound plays a role in the industrial synthesis of medications such as Clopidogrel. An improved synthesis process for Clopidogrel sulfate involves the use of related compounds as intermediates (Hu Jia-peng, 2012).

Impact on Solvent Regioselectivity

  • The compound influences solvent regioselectivity, as seen in studies involving sulfoxide thermolysis of diastereoisomeric compounds, demonstrating its significant role in chemical reactions (Bänziger et al., 2002).

Involvement in Synthesis of Novel Compounds

  • It is utilized in the synthesis of novel compounds, such as substituted 1,5-benzothiazepines, indicating its versatility in chemical synthesis (Chhakra et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard codes associated with it are H302, H312, H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 2-[(2E)-2-(2,4-dichlorophenyl)-2-methoxyiminoethyl]sulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO5S/c1-24-17(21)13-5-3-4-6-16(13)26(22,23)10-15(20-25-2)12-8-7-11(18)9-14(12)19/h3-9H,10H2,1-2H3/b20-15-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDOQQSRHOKFTE-HKWRFOASSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)CC(=NOC)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)C/C(=N/OC)/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfonyl}benzenecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfonyl}benzenecarboxylate
Reactant of Route 3
Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfonyl}benzenecarboxylate
Reactant of Route 4
Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfonyl}benzenecarboxylate
Reactant of Route 5
Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfonyl}benzenecarboxylate
Reactant of Route 6
Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfonyl}benzenecarboxylate

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